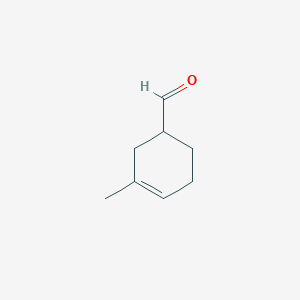
8-Acetyl-11-hydroxyheptadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Acetyl-11-hydroxyheptadecanoic acid is a long-chain fatty acid derivative with the molecular formula C19H36O4 This compound is characterized by the presence of an acetyl group at the 8th carbon and a hydroxyl group at the 11th carbon of the heptadecanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-11-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common method includes the acetylation of 11-hydroxyheptadecanoic acid using acetic anhydride in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
8-Acetyl-11-hydroxyheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-acetyl-11-ketoheptadecanoic acid or 8-acetyl-11-carboxyheptadecanoic acid.
Reduction: Formation of 8-hydroxy-11-hydroxyheptadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Acetyl-11-hydroxyheptadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Acetyl-11-hydroxyheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play crucial roles in its biological activity, influencing enzyme interactions and receptor binding. The compound may modulate signaling pathways related to inflammation and cellular metabolism, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Acetyl-12-hydroxyheptadecanoic acid: Similar structure with the hydroxyl group at the 12th carbon.
Heptadecanoic acid: Lacks the acetyl and hydroxyl groups, serving as a simpler analog.
Uniqueness
8-Acetyl-11-hydroxyheptadecanoic acid is unique due to the specific positioning of the acetyl and hydroxyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
54314-69-1 |
|---|---|
Fórmula molecular |
C19H36O4 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
8-acetyl-11-hydroxyheptadecanoic acid |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-9-12-18(21)15-14-17(16(2)20)11-8-6-7-10-13-19(22)23/h17-18,21H,3-15H2,1-2H3,(H,22,23) |
Clave InChI |
QCGDDXNWQOBTHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC(CCCCCCC(=O)O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


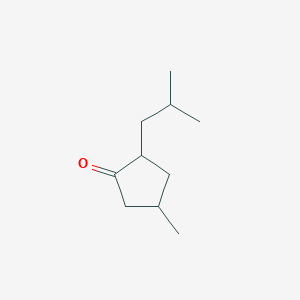

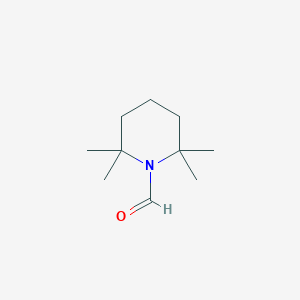
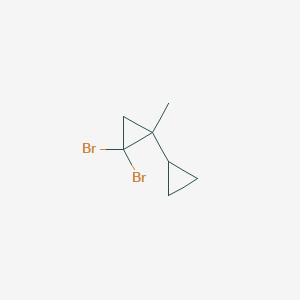
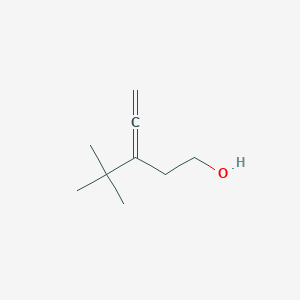


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
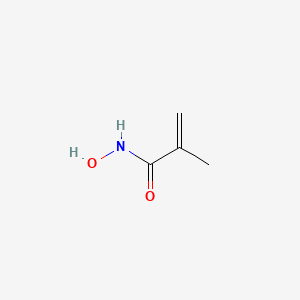
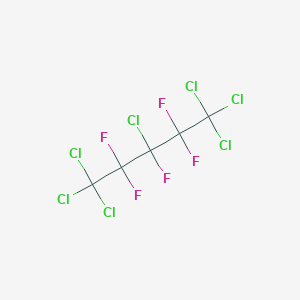
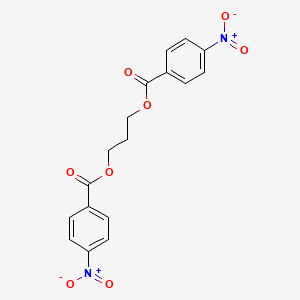
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)
